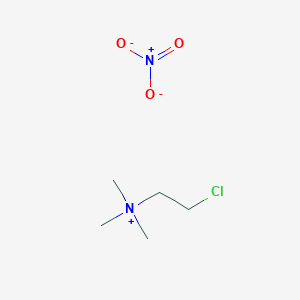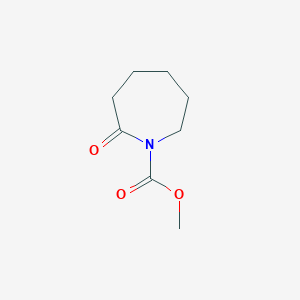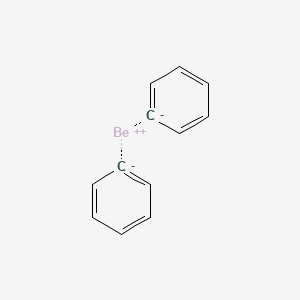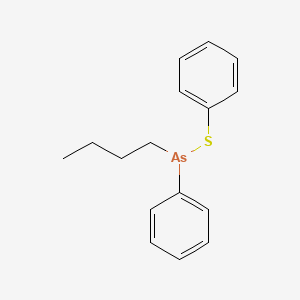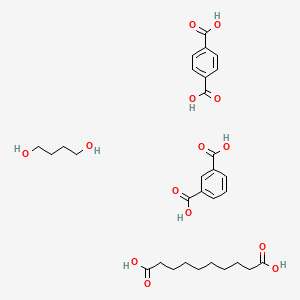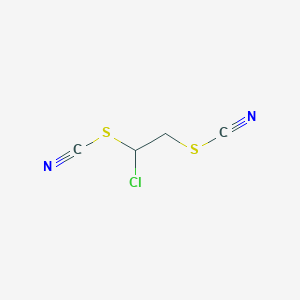
Chloroethylene bisthiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroethylene bisthiocyanate is an organosulfur compound with the molecular formula C4H3ClN2S2 It is characterized by the presence of a chloroethylene group and two thiocyanate groups
准备方法
Synthetic Routes and Reaction Conditions: Chloroethylene bisthiocyanate can be synthesized through the reaction of chloroethylene with thiocyanate salts under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. The reaction is carried out at a moderate temperature to ensure the stability of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of chloroethylene with thiocyanate salts. The process is optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions: Chloroethylene bisthiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethylene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the chloroethylene group can undergo addition reactions with electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The thiocyanate groups can be oxidized or reduced under specific conditions, altering the chemical properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Addition Reactions: Electrophiles like bromine or hydrogen chloride can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The reactions of this compound can lead to the formation of various products, including substituted chloroethylene derivatives, addition products, and oxidized or reduced thiocyanate compounds.
科学研究应用
Chloroethylene bisthiocyanate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the development of novel materials with unique properties.
Biological Research: It serves as a reagent in biochemical assays and studies involving sulfur-containing compounds.
Industrial Applications: this compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of chloroethylene bisthiocyanate involves its interaction with molecular targets through its reactive functional groups. The chloroethylene group can form covalent bonds with nucleophiles, while the thiocyanate groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
相似化合物的比较
Vinyl Chloride (Chloroethylene): Shares the chloroethylene group but lacks the thiocyanate groups.
Thiophosgene: Contains sulfur and chlorine but has a different structure and reactivity.
Dichloromethane: A chlorinated solvent with different chemical properties.
Uniqueness: Chloroethylene bisthiocyanate is unique due to the presence of both chloroethylene and thiocyanate groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in multiple research fields make it a valuable compound in scientific and industrial contexts.
属性
CAS 编号 |
24689-89-2 |
|---|---|
分子式 |
C4H3ClN2S2 |
分子量 |
178.7 g/mol |
IUPAC 名称 |
(1-chloro-2-thiocyanatoethyl) thiocyanate |
InChI |
InChI=1S/C4H3ClN2S2/c5-4(9-3-7)1-8-2-6/h4H,1H2 |
InChI 键 |
SJCSGFWXVSRSQA-UHFFFAOYSA-N |
规范 SMILES |
C(C(SC#N)Cl)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
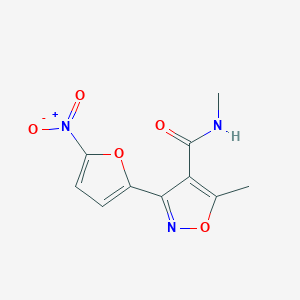
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)

![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
